molecular formula C10H14OS B2889715 4-Butoxybenzenethiol CAS No. 1129-79-9

4-Butoxybenzenethiol

Cat. No.: B2889715
CAS No.: 1129-79-9
M. Wt: 182.28
InChI Key: NTVBSXKGESYRLC-UHFFFAOYSA-N
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Description

4-Butoxybenzenethiol is an organic compound with the molecular formula C10H14OS It is characterized by a butoxy group attached to a benzene ring, which is further bonded to a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Butoxybenzenethiol can be synthesized through several methods. One common approach involves the reaction of 4-butoxyphenol with thiourea in the presence of hydrochloric acid, followed by hydrolysis to yield this compound. Another method includes the reaction of 4-butoxyphenol with phosphorus pentasulfide (P2S5) to produce the desired thiol compound.

Industrial Production Methods: In industrial settings, this compound is typically produced in large quantities using optimized reaction conditions to ensure high yield and purity. The process often involves the use of advanced catalysts and controlled reaction environments to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Butoxybenzenethiol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form disulfides or sulfonic acids.

    Reduction: The thiol group can be reduced to form corresponding hydrocarbons.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Corresponding hydrocarbons.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

4-Butoxybenzenethiol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals, polymers, and as an additive in lubricants and coatings.

Mechanism of Action

The mechanism of action of 4-butoxybenzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with metal ions and proteins, affecting their function. This interaction can modulate enzymatic activities and cellular pathways, leading to various biological effects. The compound’s ability to undergo redox reactions also plays a crucial role in its mechanism of action.

Comparison with Similar Compounds

    4-tert-Butoxybenzenethiol: Similar in structure but with a tert-butoxy group instead of a butoxy group.

    4-Methoxybenzenethiol: Contains a methoxy group instead of a butoxy group.

    4-Ethoxybenzenethiol: Contains an ethoxy group instead of a butoxy group.

Uniqueness: 4-Butoxybenzenethiol is unique due to its specific butoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-butoxybenzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14OS/c1-2-3-8-11-9-4-6-10(12)7-5-9/h4-7,12H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTVBSXKGESYRLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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